molecular formula C18H14 B11952984 6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene CAS No. 13811-18-2

6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene

Cat. No.: B11952984
CAS No.: 13811-18-2
M. Wt: 230.3 g/mol
InChI Key: MKSHBBWNSZNYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene is a complex organic compound characterized by its unique polycyclic structure. This compound is part of the benzo[a]fluorene family, known for its diverse applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired polycyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,6a,11,11a-Tetrahydro-5h-5,6,11-(epimethanetriyl)benzo[a]fluorene
  • 5,6,6A,11A-Tetrahydro-11H-benzo[a]carbazole

Uniqueness

6,6a,11,11a-Tetrahydro-5h-5,6,11-(methanetriyl)benzo[a]fluorene is unique due to its specific polycyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

CAS No.

13811-18-2

Molecular Formula

C18H14

Molecular Weight

230.3 g/mol

IUPAC Name

hexacyclo[8.8.0.02,18.03,11.04,9.012,17]octadeca-4,6,8,12,14,16-hexaene

InChI

InChI=1S/C18H14/c1-4-8-12-9(5-1)13-14-10-6-2-3-7-11(10)15(13)18-16(12)17(14)18/h1-8,13-18H

InChI Key

MKSHBBWNSZNYCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C5C(C5C2=C1)C3C6=CC=CC=C46

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.